molecular formula C18H24N2O5 B13264886 tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13264886
M. Wt: 348.4 g/mol
InChI Key: SBUZNVDDWFVYRP-UHFFFAOYSA-N
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Description

tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its structure incorporates a key 4-(1,2,3,6-tetrahydropyridin-4-yl)pyridin-2(1H)-one scaffold, which is a privileged motif found in compounds targeting various protein kinases. Research indicates that this core structure is instrumental in the development of therapeutics for oncology and inflammatory diseases. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, allowing for selective deprotection and further functionalization in multi-step synthetic sequences, while the methyl ester provides a handle for additional chemical modifications. This compound is specifically designed for laboratory research and chemical synthesis applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. For a detailed analysis of kinase inhibitors utilizing similar scaffolds, see relevant scientific literature (https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00995). Information on the use of Boc as a protecting group in organic synthesis is well-documented (https://www.ncbi.nlm.nih.gov/books/NBK385702/).

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopyridin-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)19-8-5-13(6-9-19)14-7-10-20(15(21)11-14)12-16(22)24-4/h5,7,10-11H,6,8-9,12H2,1-4H3

InChI Key

SBUZNVDDWFVYRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=O)N(C=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Methoxy-Oxoethyl Group: The methoxy-oxoethyl group is added through a nucleophilic substitution reaction using methoxyacetyl chloride.

    Formation of the Dihydropyridinyl Moiety: The dihydropyridinyl moiety is formed through a series of condensation reactions involving suitable aldehydes and amines.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Ester Functionalization

The methoxy-oxoethyl group undergoes typical ester reactions:

Reaction TypeConditionsProductYield/NotesSources
Hydrolysis Acidic (HCl, H₂SO₄) or basic (NaOH)Carboxylic acid derivativeRequires optimization
Transesterification Alcohol (e.g., ethanol), acid catalystAlkyl ester derivatives (e.g., ethyl)Common in peptide synthesis
  • Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

ConditionsReagentsProductApplicationsSources
Strong Acid HCl in dioxane, TFA in DCMFree amine intermediateCommon in solid-phase synthesis
Mild Acid 1-Chloroethyl chloroformate, MeOHDeprotection without side reactionsUsed in multi-step sequences
  • Example : Treatment with 1-chloroethyl chloroformate in dichloromethane/methanol at 70°C removes the Boc group efficiently .

Dihydropyridine Ring Reactivity

The 1,2-dihydropyridin-4-yl moiety participates in redox and cycloaddition reactions:

Reaction TypeConditionsProductKey ObservationsSources
Oxidation DDQ, MnO₂Aromatic pyridine derivativeStabilizes the ring system
Reduction H₂/Pd-C, NaBH₄Saturated piperidine derivativeEnhances conformational rigidity
Diels-Alder Cycloaddition Dienophiles (e.g., maleic anhydride)Tetracycles or fused ring systemsRequires thermal activation
  • Mechanistic Note : The dihydropyridine ring acts as a diene in Diels-Alder reactions, forming six-membered transition states .

Nucleophilic Substitution

The tetrahydropyridine nitrogen and ester carbonyl are sites for nucleophilic attack:

Target SiteReagentsProductSelectivitySources
Amine Alkylation Alkyl halides, K₂CO₃N-alkylated derivativesCompetes with Boc deprotection
Ester Aminolysis Primary/secondary aminesAmide derivativesHigh efficiency in polar aprotic solvents

Cyclization Pathways

Under basic or acidic conditions, the compound may undergo intramolecular cyclization:

ConditionsProductDriving ForceSources
Base (K₂CO₃) Lactam or fused bicyclic structuresProximity of amine and ester
Acid (TFA) Ring-expanded heterocyclesStabilization via conjugation

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is often used in assays to investigate enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Key Differences :

  • Replaces the 2-oxo-dihydropyridinyl-methoxyethyl group with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
  • Molecular Formula: C₁₆H₂₈BNO₄ vs. C₁₈H₂₄N₂O₅ for the target compound.

Physical Properties :

Property Target Compound Boronic Ester Analog
Molecular Weight (g/mol) 348.40 309.21
Melting Point Not reported 115–117°C
Solubility Likely polar aprotic solvents Similar, with boronic ester stability in anhydrous conditions

tert-Butyl (2S)-2-[[2,3-Difluoro-4-[[...]phenoxy]methyl]pyrrolidine-1-carboxylate (EP 4 374 877 A2)

Key Differences :

  • Contains a pyrrolidine-carbamate core instead of tetrahydropyridine.
  • Substituted with a trifluoromethylphenyl-carboxamide group for enhanced binding affinity.

Neuroactive Tetrahydropyridine Derivatives (e.g., MPTP, NMPTP)

Key Differences :

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) lacks the tert-butyl carbamate and ester groups.

Toxicity Profile :

  • MPTP metabolites induce selective dopaminergic neuron degeneration , modeling Parkinson’s disease in primates.
  • The target compound’s carbamate and ester groups likely reduce neurotoxicity by altering metabolic pathways .

Biological Activity

tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 2060053-11-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₂₄N₂O₅
  • Molecular Weight : 348.39 g/mol
  • Structural Features : The compound features a tetrahydropyridine core with a tert-butyl ester and a methoxy group, which may influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dihydropyridine moiety suggests potential activity as a calcium channel blocker or as an inhibitor of certain enzymes involved in metabolic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory processes.
  • Calcium Channel Modulation : The dihydropyridine structure is known for its ability to modulate calcium channels, potentially affecting cardiovascular functions.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

Activity TypeAssessed EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against bacteria
CytotoxicityEffects on cancer cell lines

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various tert-butyl derivatives, including the target compound. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

Research focused on the inhibition of cyclooxygenase (COX) enzymes by similar pyridine derivatives showed promising results. The target compound demonstrated effective inhibition in vitro, indicating potential use in treating inflammatory conditions.

Case Study 3: Antimicrobial Activity

In vitro studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of bacterial strains. This suggests that this compound could be explored further for its antibacterial potential.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reagents/conditions are critical?

The compound can be synthesized via multi-step organic reactions, often involving:

  • Nucleophilic substitution : Reacting a tetrahydropyridine carboxylate precursor with a 2-methoxy-2-oxoethyl group under basic or acidic conditions. For example, substitution at the carbonyl carbon may require nucleophiles like amines or alcohols .
  • Oxidation/Reduction : Oxidation of dihydropyridine intermediates using KMnO₄ or CrO₃ to form pyridine derivatives, or reduction with LiAlH₄/NaBH₄ to stabilize tetrahydropyridine moieties .
  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines, requiring acidic conditions (e.g., HCl in dioxane) for removal .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., δ 1.4 ppm for tert-butyl, δ 3.7 ppm for methoxy groups) and carbon frameworks .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths (e.g., C=O at ~1.2 Å) and stereochemistry, critical for confirming sp³ hybridization in tetrahydropyridine rings .
  • IR Spectroscopy : Absorptions at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide/keto groups) validate functional groups .

Q. What are common reactions involving this compound in medicinal chemistry?

The compound serves as an intermediate for:

  • Heterocycle Functionalization : Substitution at the 4-position of the dihydropyridine ring to introduce pharmacophores (e.g., aryl halides for cross-coupling) .
  • Ester Hydrolysis : Conversion of the methoxy-oxoethyl group to carboxylic acids for bioactive molecule synthesis under alkaline conditions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction outcomes?

  • The tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at the Boc-protected amine. Computational studies (DFT) reveal increased activation energy (~5 kcal/mol) for substitutions near bulky groups .
  • The electron-withdrawing 2-oxo group enhances electrophilicity at the dihydropyridine C4 position, favoring nucleophilic additions (e.g., Grignard reagents) .

Q. What computational tools predict intermolecular interactions in crystallization?

  • Hydrogen Bonding Analysis : Graph-set notation (e.g., R22(8)\text{R}_2^2(8)) identifies hydrogen-bonding motifs, critical for polymorph control. Etter’s rules guide packing predictions based on donor/acceptor ratios .
  • QSAR Models : Tools like CC-DPS combine quantum chemistry and neural networks to predict solubility and crystallization behavior, leveraging descriptors like logP (~2.5) and polar surface area (~80 Ų) .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Case Example : Discrepancies in NMR shifts (e.g., δ 4.2 ppm vs. δ 4.5 ppm for methoxy protons) may arise from solvent polarity or tautomerism. Validate via:
  • Variable Temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ calculated: 377.18; observed: 377.17) to rule out impurities .
    • Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in X-ray data .

Methodological Best Practices

  • Reaction Optimization : For low yields in substitution reactions, screen Lewis acids (e.g., ZnCl₂) to stabilize transition states .
  • Analytical Cross-Validation : Correlate IR (C=O), NMR (integration ratios), and HPLC (purity >95%) to ensure consistency .
  • Safety Protocols : Handle intermediates under inert atmospheres (N₂/Ar) to prevent oxidation of dihydropyridine rings .

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